molecular formula C18H11N3O4 B5042417 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one

3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one

Cat. No.: B5042417
M. Wt: 333.3 g/mol
InChI Key: XZWILEIVGHRAQZ-UHFFFAOYSA-N
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Description

3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a nitro group at the third position, a quinolinylamino group at the fourth position, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the nitration of a suitable chromenone precursor to introduce the nitro group at the third position. This is followed by the introduction of the quinolinylamino group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates that can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted chromenones and quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its chromenone core. It can be used to label and visualize biological molecules and processes.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its chromophore properties make it suitable for use in various coloring applications.

Mechanism of Action

The mechanism of action of 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The quinolinylamino group can bind to specific proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    4-(6-quinolinylamino)-2H-chromen-2-one: Lacks the nitro group, which affects its reactivity and biological activity.

    3-amino-4-(6-quinolinylamino)-2H-chromen-2-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    3-nitro-4-(4-pyridylamino)-2H-chromen-2-one: Has a pyridylamino group instead of a quinolinylamino group, which can influence its binding affinity and specificity.

Uniqueness: The presence of both the nitro group and the quinolinylamino group in 3-nitro-4-(6-quinolinylamino)-2H-chromen-2-one makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

3-nitro-4-(quinolin-6-ylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c22-18-17(21(23)24)16(13-5-1-2-6-15(13)25-18)20-12-7-8-14-11(10-12)4-3-9-19-14/h1-10,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWILEIVGHRAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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